molecular formula C8H15ClO3S B2971424 (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride CAS No. 2241139-68-2

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride

Cat. No. B2971424
CAS RN: 2241139-68-2
M. Wt: 226.72
InChI Key: KTUVFSDRZNBXSL-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride, also known as IPCl or p-TsOCl, is a chemical compound widely used in organic synthesis. It is a sulfonyl chloride derivative that is commonly used as a protecting group for primary and secondary alcohols. IPCl is a colorless to pale yellow liquid with a strong odor and is highly reactive towards nucleophiles.

Mechanism of Action

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride reacts with primary and secondary alcohols to form sulfonate esters, which are stable under a wide range of conditions. The protecting group can be removed by treatment with a nucleophile, such as sodium methoxide or potassium tert-butoxide, to regenerate the alcohol.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride. However, it is known to be highly reactive towards nucleophiles and can cause severe skin and eye irritation upon contact.

Advantages and Limitations for Lab Experiments

The use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride as a protecting group for alcohols offers several advantages in organic synthesis. It is relatively easy to install and remove, and it is stable under a wide range of conditions. However, (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is highly reactive towards nucleophiles, which can limit its use in certain reactions. Additionally, (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride can be difficult to handle due to its strong odor and potential for skin and eye irritation.

Future Directions

There are several potential future directions for the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in organic synthesis. One area of research could focus on the development of new methods for installing and removing the protecting group. Another area of research could focus on the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in the synthesis of novel compounds with potential pharmaceutical applications. Additionally, the use of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride in combination with other reagents or catalysts could lead to the development of more efficient and selective synthetic routes.

Synthesis Methods

The synthesis of (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride involves the reaction of cyclopentadiene with chlorosulfonic acid to form cyclopentanesulfonyl chloride. This intermediate is then reacted with isopropenyl alcohol to produce (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride.

Scientific Research Applications

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is widely used in organic synthesis as a protecting group for primary and secondary alcohols. It is also used as a reagent in the synthesis of various organic compounds. (1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride is used in the preparation of β-amino alcohols, which are used as building blocks in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

(1S,2R)-2-propan-2-yloxycyclopentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-6(2)12-7-4-3-5-8(7)13(9,10)11/h6-8H,3-5H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUVFSDRZNBXSL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCCC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@@H]1CCC[C@@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-Propan-2-yloxycyclopentane-1-sulfonyl chloride

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